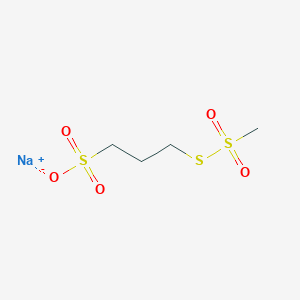
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of chromans, which are bicyclic compounds containing a benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Trimethyltridecyl Group: The trimethyltridecyl group can be attached through a Friedel-Crafts alkylation reaction using a trimethyltridecyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chroman ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Benzyl chloride (C₆H₅CH₂Cl) with a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Benzylated or alkylated derivatives.
Applications De Recherche Scientifique
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Interacting with enzymes, receptors, and signaling pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can be compared with other similar compounds, such as:
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-chroman: Lacks the benzyloxy group, which may result in different chemical and biological properties.
6-(Methoxymethoxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl methanol: Contains a methoxymethoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl acetate: Features an acetate group, which may influence its solubility and biological activity.
Propriétés
Formule moléculaire |
C35H54O2 |
|---|---|
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
2,5,8-trimethyl-6-phenylmethoxy-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromene |
InChI |
InChI=1S/C35H54O2/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-22-35(7)23-21-32-30(6)33(24-29(5)34(32)37-35)36-25-31-19-9-8-10-20-31/h8-10,19-20,24,26-28H,11-18,21-23,25H2,1-7H3 |
Clé InChI |
VDEIBPAIKGCUCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

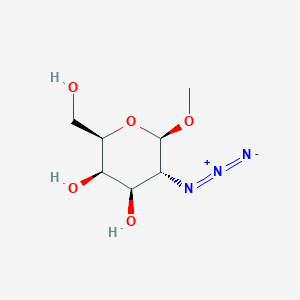
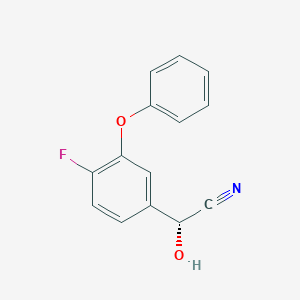


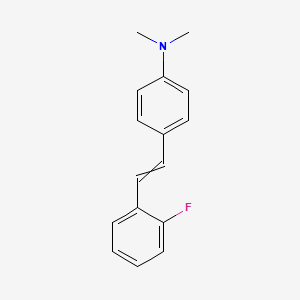
![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)

![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)

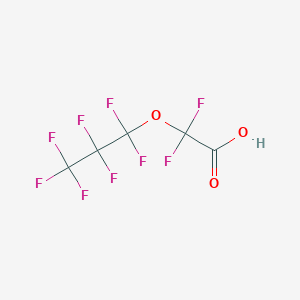
![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)
